molecular formula C15H11BrN2O B12887404 4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline CAS No. 89752-95-4

4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline

Katalognummer: B12887404
CAS-Nummer: 89752-95-4
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: REIUKZJTFTUQFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is a chemical compound with the molecular formula C15H11BrN2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound features an oxazole ring substituted with a bromophenyl group and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 4-(5-(4-Bromophenyl)oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(5-(4-Chlorophenyl)oxazol-2-yl)aniline
  • 4-(5-(4-Fluorophenyl)oxazol-2-yl)aniline
  • 4-(5-(4-Methylphenyl)oxazol-2-yl)aniline

Uniqueness

4-(5-(4-Bromophenyl)oxazol-2-yl)aniline is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate for the synthesis of more complex molecules . Additionally, the bromine atom can enhance the compound’s biological activity, making it a valuable candidate for drug development and other applications .

Eigenschaften

CAS-Nummer

89752-95-4

Molekularformel

C15H11BrN2O

Molekulargewicht

315.16 g/mol

IUPAC-Name

4-[5-(4-bromophenyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C15H11BrN2O/c16-12-5-1-10(2-6-12)14-9-18-15(19-14)11-3-7-13(17)8-4-11/h1-9H,17H2

InChI-Schlüssel

REIUKZJTFTUQFW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.